molecular formula C15H18N2 B1438709 N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine CAS No. 105295-86-1

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine

Cat. No.: B1438709
CAS No.: 105295-86-1
M. Wt: 226.32 g/mol
InChI Key: IOTLBNWDVMHJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C15H18N2 It is a derivative of benzene, featuring a benzyl group and two methyl groups attached to the nitrogen atoms of a benzene-1,4-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine typically involves the following steps:

    Starting Materials:

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Procedure: Benzene-1,4-diamine is dissolved in a suitable solvent, such as ethanol or methanol. Benzyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Stirring: Continuous stirring and temperature control are maintained to ensure uniform reaction conditions.

    Automated Systems: Automated systems are employed for the addition of reactants and monitoring of reaction parameters.

    Purification: Industrial purification methods, such as distillation and crystallization, are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine: Similar structure with a different substitution pattern.

    N1,N1-Dimethylbenzene-1,4-diamine: Lacks the benzyl group, leading to different chemical properties.

    N1-Benzyl-N3,N3-diethylpropane-1,3-diamine: Different alkyl substitution on the nitrogen atoms.

Uniqueness

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-benzyl-4-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-10-14(8-9-15(12)16)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTLBNWDVMHJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 3
Reactant of Route 3
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 4
Reactant of Route 4
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 5
Reactant of Route 5
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine
Reactant of Route 6
Reactant of Route 6
N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.